N-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine
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Overview
Description
N-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine typically involves a multi-step process. One common method includes the copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This method employs a microwave-assisted copper-catalyzed approach using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides . The reaction conditions are optimized to achieve high yields and diverse stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as batch processing and continuous flow chemistry, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anticancer activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine moiety is known to mimic the structural features of biogenic purines, making it a promising candidate for drug development . It may interact with enzymes or receptors involved in cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
Uniqueness
N-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is unique due to its specific structural features, such as the presence of the piperidin-4-yl and 6-ethyl-5-fluoro-N-methylpyrimidin-4-amine groups.
Properties
Molecular Formula |
C21H28FN7 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C21H28FN7/c1-5-17-20(22)21(24-13-23-17)27(4)12-16-6-8-28(9-7-16)19-11-14(2)25-18-10-15(3)26-29(18)19/h10-11,13,16H,5-9,12H2,1-4H3 |
InChI Key |
IGYAXIFSIVHPBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=CC(=NC4=CC(=NN43)C)C)F |
Origin of Product |
United States |
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